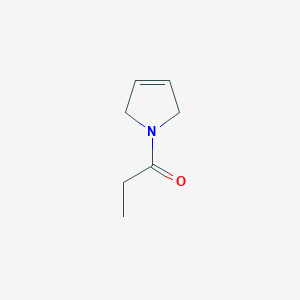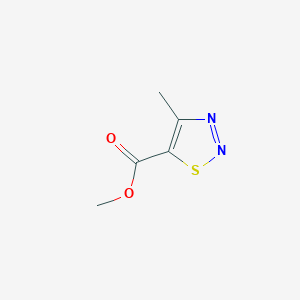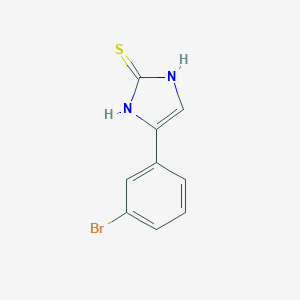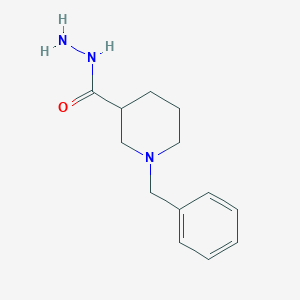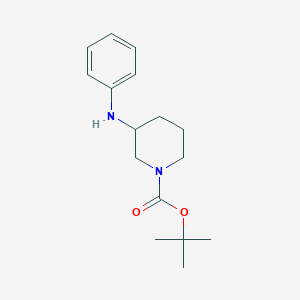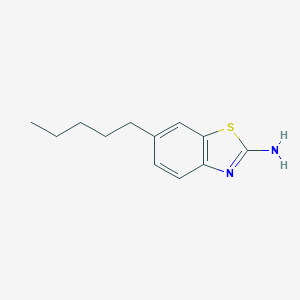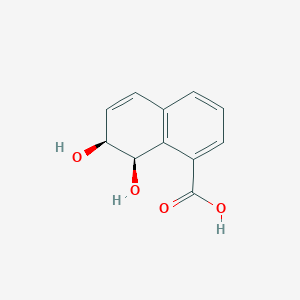
cis-1,2-Dihydroxy-1,2-dihydro-8-carboxynaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-1,2-Dihydroxy-1,2-dihydro-8-carboxynaphthalene, also known as DHCDN, is a naturally occurring compound derived from the plant, Rubia cordifolia. It has been widely studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial effects.
Mécanisme D'action
The mechanism of action of cis-1,2-Dihydroxy-1,2-dihydro-8-carboxynaphthalene is not fully understood, but it is thought to act through a number of different pathways. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to activate the NF-κB pathway. It also has the ability to induce apoptosis in cancer cells and to inhibit the growth of bacteria and fungi.
Effets Biochimiques Et Physiologiques
Cis-1,2-Dihydroxy-1,2-dihydro-8-carboxynaphthalene has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, to inhibit the growth of cancer cells, and to have antimicrobial properties. It has also been shown to have a protective effect on the liver and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of cis-1,2-Dihydroxy-1,2-dihydro-8-carboxynaphthalene is its natural origin, which makes it a potentially safer alternative to synthetic drugs. It is also relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, one of the main limitations is its low solubility in water, which can make it difficult to work with in some applications.
Orientations Futures
There are a number of potential future directions for research on cis-1,2-Dihydroxy-1,2-dihydro-8-carboxynaphthalene. One area of interest is its potential use as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use in cancer treatment, either as a standalone therapy or in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of cis-1,2-Dihydroxy-1,2-dihydro-8-carboxynaphthalene and to identify any potential side effects or limitations of its use.
Conclusion
cis-1,2-Dihydroxy-1,2-dihydro-8-carboxynaphthalene is a naturally occurring compound with a range of potential therapeutic properties. It has been extensively studied for its anti-inflammatory, anti-cancer, and anti-microbial effects, and has shown promise as a potential treatment for a variety of diseases. While there are still limitations and areas of uncertainty surrounding its use, the potential benefits of cis-1,2-Dihydroxy-1,2-dihydro-8-carboxynaphthalene make it a promising area for future research.
Méthodes De Synthèse
Cis-1,2-Dihydroxy-1,2-dihydro-8-carboxynaphthalene can be synthesized from the roots of Rubia cordifolia using a variety of methods, including Soxhlet extraction, column chromatography, and high-performance liquid chromatography. The most common method involves the extraction of the plant material with a suitable solvent, such as ethanol or methanol, followed by purification using column chromatography or HPLC.
Applications De Recherche Scientifique
Cis-1,2-Dihydroxy-1,2-dihydro-8-carboxynaphthalene has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial effects, making it a promising candidate for the development of new drugs.
Propriétés
Numéro CAS |
162794-84-5 |
|---|---|
Nom du produit |
cis-1,2-Dihydroxy-1,2-dihydro-8-carboxynaphthalene |
Formule moléculaire |
C11H10O4 |
Poids moléculaire |
206.19 g/mol |
Nom IUPAC |
(7S,8R)-7,8-dihydroxy-7,8-dihydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H10O4/c12-8-5-4-6-2-1-3-7(11(14)15)9(6)10(8)13/h1-5,8,10,12-13H,(H,14,15)/t8-,10-/m0/s1 |
Clé InChI |
ZSELXDLKMICUKK-WPRPVWTQSA-N |
SMILES isomérique |
C1=CC2=C([C@H]([C@H](C=C2)O)O)C(=C1)C(=O)O |
SMILES |
C1=CC2=C(C(C(C=C2)O)O)C(=C1)C(=O)O |
SMILES canonique |
C1=CC2=C(C(C(C=C2)O)O)C(=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene](/img/structure/B69498.png)
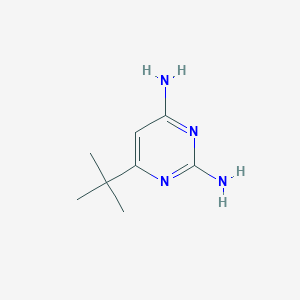
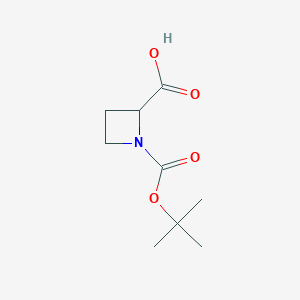
![Ethyl 4-(4-fluorophenoxy)-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B69506.png)
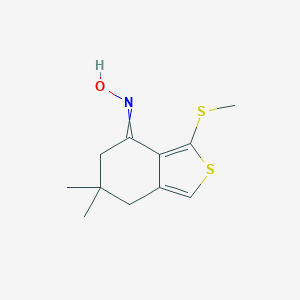
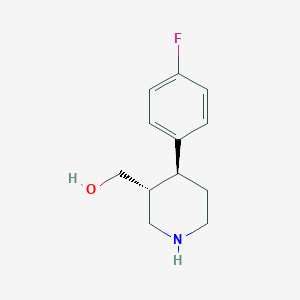
![Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy-](/img/structure/B69514.png)
